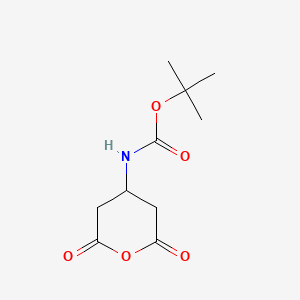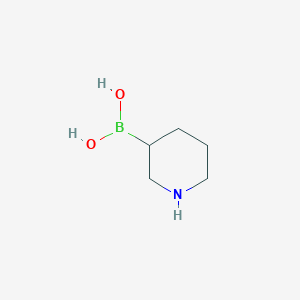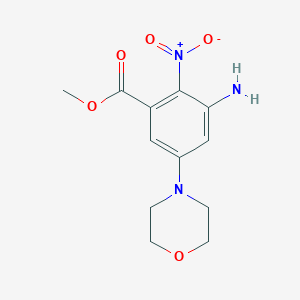![molecular formula C16H16N4OS B3220906 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1203403-18-2](/img/structure/B3220906.png)
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
概要
説明
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. It belongs to the class of heterocyclic compounds, characterized by the presence of a cyclopenta[b]indole moiety linked to a thiadiazole group through an acetamide bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Preparation of 2,3-dihydrocyclopenta[b]indole: This intermediate can be synthesized via a cyclization reaction involving the appropriate precursors under acidic conditions.
Synthesis of 5-methyl-1,3,4-thiadiazole: This involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization under mild heating conditions.
Coupling Reaction: The 2,3-dihydrocyclopenta[b]indole intermediate is then coupled with 5-methyl-1,3,4-thiadiazole using an amide coupling reagent, such as N,N'-carbonyldiimidazole (CDI), in an appropriate solvent like dichloromethane.
Industrial Production Methods
While laboratory synthesis involves small-scale reactions, industrial production may adopt more efficient and scalable methods such as:
Flow Chemistry: Continuous flow reactors can be used to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize product yield and purity.
化学反応の分析
Types of Reactions
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed, introducing different functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., Pd/C), and nucleophiles (e.g., Grignard reagents). Typical reaction conditions involve room temperature to moderate heating, depending on the specific transformation desired.
Major Products
Major products depend on the type of reaction. For example, oxidation may yield a sulfoxide derivative, while reduction may yield a fully saturated analog.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its heterocyclic structure makes it useful in developing new materials with unique properties.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies often focus on its interactions with biological targets, such as enzymes or receptors.
Medicine
The compound's unique structure makes it a candidate for drug development. Researchers explore its pharmacological properties, including its potential to modulate specific biological pathways.
Industry
Industrially, it may find applications in the development of specialty chemicals, including agrochemicals and advanced materials.
作用機序
Molecular Targets and Pathways
The mechanism by which 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. This includes binding to enzyme active sites or receptor pockets, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Similar compounds include other indole derivatives, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug.
Serotonin: A neurotransmitter with an indole structure.
Uniqueness
What sets 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide apart is the combination of the cyclopenta[b]indole and thiadiazole moieties, providing a unique chemical scaffold for various applications.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications across multiple fields. Its unique chemical properties and reactions make it a valuable subject for ongoing research and development.
特性
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-18-19-16(22-10)17-15(21)9-20-13-7-3-2-5-11(13)12-6-4-8-14(12)20/h2-3,5,7H,4,6,8-9H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVECMKIYDZKNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


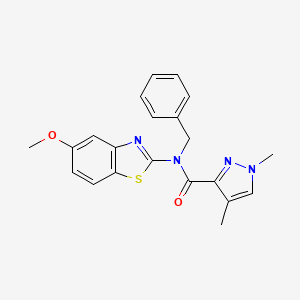
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3220843.png)
![3-(furan-2-yl)-6-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B3220849.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3220857.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B3220864.png)
![4-(2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3220868.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea](/img/structure/B3220874.png)
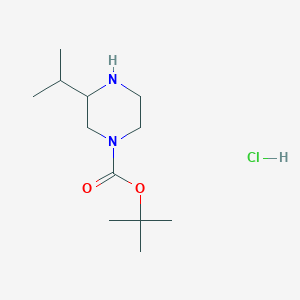
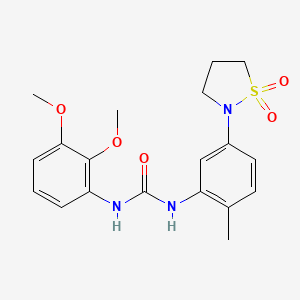
![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3220896.png)
![4-(2-methylpropoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B3220899.png)
